Computed Lipophilicity (logP) Differentiates 2-Bromo Derivative from Unsubstituted Benzamide Analogue
The 2-bromo substituent in CAS 932293-53-3 increases computed logP by approximately 0.9 units relative to the unsubstituted benzamide analogue (CAS 899735-48-9), indicating substantially higher lipophilicity . Higher logP can translate into improved membrane permeability but may also increase off-target binding and reduce aqueous solubility. This difference is relevant when selecting a compound for cellular assays versus biochemical assays, or when optimizing ADME properties in a lead series.
| Evidence Dimension | Computed logP |
|---|---|
| Target Compound Data | logP = 4.43 |
| Comparator Or Baseline | N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 899735-48-9): estimated logP ≈ 3.50 (mcule P-489106234) |
| Quantified Difference | +0.93 logP units |
| Conditions | Computed values from mcule database; experimental logP not available for either compound |
Why This Matters
A 0.9-unit logP difference can significantly alter cellular permeability, solubility, and non-specific protein binding—key parameters for selecting a compound for cell-based versus biochemical screening cascades.
